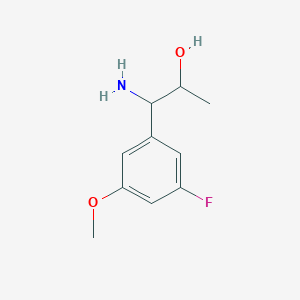

1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL

Description

1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a fluorinated aromatic ring with a methoxy substituent. The methoxy group (-OCH₃) in the target compound distinguishes it from methyl-substituted analogs, influencing electronic, steric, and solubility characteristics.

Properties

Molecular Formula |

C10H14FNO2 |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3 |

InChI Key |

VZQRSSRWMFLQMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)F)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: One synthetic route involves coupling an appropriate precursor with an amino group (e.g., 4-methoxyphenylamine) and subsequent oxidation .

Reaction Conditions: Specific reaction conditions and reagents depend on the chosen synthetic pathway.

Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for scientific purposes.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products formed depend on the reaction conditions and the starting materials.

Scientific Research Applications

Chemistry: Researchers study this compound’s reactivity, stereochemistry, and applications in asymmetric synthesis.

Biology and Medicine: Investigating its biological activity, potential as a drug candidate, or interactions with biological targets.

Industry: Limited information exists on industrial applications, but it may find use in fine chemicals or pharmaceuticals.

Mechanism of Action

- The compound’s mechanism of action remains an area of ongoing research.

- It may interact with specific receptors, enzymes, or cellular pathways due to its structural features.

Comparison with Similar Compounds

Key differences :

- Electronic effects : The methoxy group donates electrons via resonance, increasing aromatic ring electron density, while the methyl group donates weakly via induction. This impacts reactivity in electrophilic aromatic substitution or receptor-binding interactions.

- Hydrogen bonding : The methoxy oxygen can participate in hydrogen bonding, enhancing solubility in polar solvents compared to the hydrophobic methyl group.

Molecular and Physical Properties

*Inference based on methoxy’s H-bonding capacity.

Solubility and Conformational Behavior

highlights solvent-dependent molecular conformations in propan-2-ol derivatives (Tables 8–17, Figs 2–9) .

- Solvent interactions: Polar solvents (e.g., propan-2-ol) may stabilize specific conformations of amino-propanol derivatives through H-bonding.

- Steric modulation: Bulky substituents like methoxy could reduce rotational freedom in nonpolar solvents compared to methyl.

Research Findings and Implications

- Synthetic applications : The methoxy group may enhance regioselectivity in catalytic reactions compared to methyl due to its electronic effects.

- Biological relevance : Increased H-bonding capacity could improve binding affinity to biological targets (e.g., enzymes or receptors) but may reduce blood-brain barrier penetration due to higher polarity.

- Gaps in data : Experimental solubility, stability, and pharmacokinetic profiles for the target compound remain unquantified in the provided evidence.

Biological Activity

1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL is a chiral compound notable for its unique structural features, including an amino group, a fluoro-substituted aromatic ring, and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and receptor binding. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14FNO2

- Molecular Weight : 199.22 g/mol

- Structural Features :

- Amino group (-NH2)

- Fluoro-substituted aromatic ring

- Methoxy group (-OCH3)

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the amino and hydroxyl groups allows the compound to form hydrogen bonds, which modulate the activity of these targets, leading to various biological effects.

Enzyme Interactions

Research indicates that this compound may significantly influence enzyme activity. For example, it has been shown to interact with enzymes involved in neurotransmitter systems, potentially affecting pathways related to mood regulation and neuroprotection.

Receptor Binding

This compound exhibits selective binding properties to certain receptors. Its interactions with dopamine receptors have been particularly noteworthy:

- D3 Dopamine Receptor Agonist : The compound has shown potential as a D3 receptor agonist, which may have implications for treating neuropsychiatric disorders .

Case Studies

Several studies have explored the biological effects of this compound:

-

Neuroprotective Effects :

- A study demonstrated that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter levels and enhancing neuronal survival under stress conditions.

- Antitumor Activity :

- Synthetic Approaches :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.